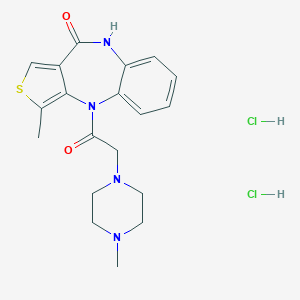

Telenzepine dihydrochloride

Übersicht

Beschreibung

Telenzepine dihydrochloride is a thienobenzodiazepine that acts as a selective M1 antimuscarinic . It is used in the treatment of peptic ulcers . Telenzepine is atropisomeric, meaning the molecule has a stereogenic C–N-axis . In neutral aqueous solution, it displays a half-life for racemization of the order of 1000 years .

Molecular Structure Analysis

Telenzepine dihydrochloride has a molecular formula of C19H22N4O2S . Its average mass is 443.391 Da and its mono-isotopic mass is 442.099701 Da . The molecule is atropisomeric, meaning it has a stereogenic C–N-axis .Physical And Chemical Properties Analysis

Telenzepine dihydrochloride has a molecular formula of C19H22N4O2S and two molecules of HCl . Its average mass is 443.391 Da and its mono-isotopic mass is 442.099701 Da .Wissenschaftliche Forschungsanwendungen

- Telenzepine dihydrochloride has been studied for its ability to inhibit gastric acid secretion. It acts as an antimuscarinic drug, specifically targeting the M₁ receptors involved in regulating acid production in the stomach . This property makes it relevant for research related to gastrointestinal disorders and acid-related diseases.

- Researchers have explored the effects of telenzepine in myenteric ganglia of the guinea-pig small intestine. Its interaction with muscarinic receptors in these neural networks sheds light on its potential role in gastrointestinal motility and enteric nervous system function .

- Telenzepine’s high selectivity for M₁ receptors makes it a valuable tool for studying the functional roles of these receptors. Researchers can use it to dissect the specific contributions of M₁ receptors in various physiological processes, including cognition, memory, and autonomic control .

- Investigating telenzepine’s impact on cholinergic signaling pathways provides insights into acetylcholine-mediated responses. By blocking M₁ receptors, researchers can explore downstream effects on intracellular calcium levels, phosphoinositide turnover, and other signaling cascades .

- Telenzepine’s antagonistic action on M₁ receptors extends to smooth muscle tissues. Researchers have studied its effects on contractility in various organs, such as the gastrointestinal tract, bladder, and bronchi. Understanding these mechanisms contributes to our knowledge of muscarinic receptor physiology .

- Given its pharmacological profile, telenzepine dihydrochloride may serve as a lead compound for developing novel drugs targeting M₁ receptors. Researchers can explore its potential therapeutic applications, including treating conditions related to cholinergic dysregulation, such as Alzheimer’s disease or overactive bladder .

Gastric Acid Secretion Inhibition

Neuropharmacology in Myenteric Ganglia

Selective M₁ Receptor Modulation

Cholinergic Signaling Pathways

Smooth Muscle Function and Contractility

Drug Development and Therapeutic Potential

Wirkmechanismus

Target of Action

Telenzepine dihydrochloride is a selective and orally active muscarinic M1 receptor antagonist . The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Mode of Action

Telenzepine dihydrochloride binds to the muscarinic acetylcholine receptor with high affinity . This binding inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By blocking these signals, Telenzepine dihydrochloride can reduce the amplitude of extracellular slow excitatory postsynaptic potentials .

Biochemical Pathways

The primary biochemical pathway affected by Telenzepine dihydrochloride is the muscarinic acetylcholine receptor pathway. By acting as an antagonist, it inhibits the action of acetylcholine on muscarinic receptors, thereby affecting the downstream effects of this pathway .

Pharmacokinetics

It is known to be an orally active compound , suggesting that it is well-absorbed in the gastrointestinal tract.

Result of Action

The primary result of Telenzepine dihydrochloride’s action is the inhibition of gastric acid secretion . This makes it useful in the treatment of peptic ulcers .

Action Environment

The action of Telenzepine dihydrochloride can be influenced by the acidity of the environment. For instance, it has been found that the compound can undergo an unexpected scaffold rearrangement under highly acidic conditions .

Eigenschaften

IUPAC Name |

1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S.2ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;;/h3-6,12H,7-11H2,1-2H3,(H,20,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQJFSQQHGPLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423564 | |

| Record name | Telenzepine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Telenzepine dihydrochloride | |

CAS RN |

147416-96-4 | |

| Record name | Telenzepine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

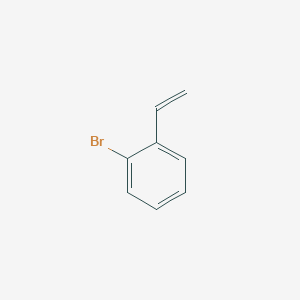

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of observing signal duplication in the 1H NMR spectrum of telenzepine dihydrochloride upon the addition of β- and γ-cyclodextrins?

A: The observed signal duplication in the 1H NMR spectrum of telenzepine dihydrochloride upon the addition of β- and γ-cyclodextrins signifies the presence of atropisomers. [] Atropisomers are stereoisomers that arise due to restricted rotation around a single bond. The different chemical environments experienced by the protons in each atropisomer, when complexed with cyclodextrins, result in distinct chemical shifts, leading to signal splitting in the NMR spectrum. This phenomenon allows for the identification and differentiation of atropisomers, which can have different pharmacological properties.

Q2: Why is the study of atropisomerism in telenzepine dihydrochloride important from a pharmaceutical perspective?

A: Telenzepine dihydrochloride is a muscarinic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. [] Atropisomers, including those of telenzepine dihydrochloride, can exhibit different binding affinities and selectivities towards their biological targets. Consequently, understanding the atropisomeric behavior of this compound is crucial for optimizing its pharmacological profile, potentially leading to improved efficacy and reduced side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)